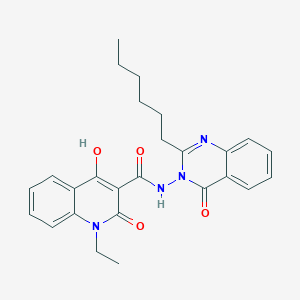![molecular formula C13H23N5O2S B11996956 N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide CAS No. 370077-97-7](/img/structure/B11996956.png)
N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is a synthetic organic compound characterized by the presence of a thiadiazole ring and a diethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization with an appropriate alkyl halide.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Final Coupling: The final step involves coupling the intermediate with ethanediamide under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines under strong reducing conditions.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its incorporation into polymers or other materials can lead to the creation of advanced composites.
Mecanismo De Acción
The mechanism of action of N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can facilitate binding to specific sites on proteins, while the thiadiazole ring can participate in various non-covalent interactions, such as hydrogen bonding or π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(dimethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide: Similar structure but with dimethylamino instead of diethylamino group.
N-[2-(diethylamino)ethyl]-N’-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide: Similar structure but with a methyl group instead of a propyl group on the thiadiazole ring.
N-[2-(diethylamino)ethyl]-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanediamide: Similar structure but with an ethyl group instead of a propyl group on the thiadiazole ring.
Uniqueness
N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is unique due to the specific combination of the diethylaminoethyl group and the propyl-substituted thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
370077-97-7 |
|---|---|
Fórmula molecular |
C13H23N5O2S |
Peso molecular |
313.42 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C13H23N5O2S/c1-4-7-10-16-17-13(21-10)15-12(20)11(19)14-8-9-18(5-2)6-3/h4-9H2,1-3H3,(H,14,19)(H,15,17,20) |
Clave InChI |
FNWCCJCZNDEQMH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(S1)NC(=O)C(=O)NCCN(CC)CC |
Solubilidad |
46.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-anthracen-9-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11996876.png)







![2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide](/img/structure/B11996928.png)

![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11996940.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996941.png)

![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)
